2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide
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Overview
Description
2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a spiro linkage between an indoline and a thiazolidinone ring, making it a subject of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 h, 3 h) pyrimidinediones and their 2-thio analogues, have been synthesized and studied
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes . The compound’s structure, which includes a spiro[indoline-3,2’-thiazolidin] moiety, may play a crucial role in its interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
The compound’s pka value, which can influence its solubility and therefore its absorption and distribution, can be predicted based on its structure .
Result of Action
Compounds with similar structures have been found to have various biological activities
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH of its environment Additionally, the compound’s stability could be influenced by factors such as temperature and light exposure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide typically involves multi-step organic reactions. One common method includes the cyclization of N-phenethylacetamide with 3,4-dimethylphenyl isocyanate, followed by the formation of the spiro linkage through a reaction with isatin and thiourea under acidic conditions . The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds share a similar spiro linkage but differ in the attached functional groups and rings.
Spiro[indoline-3,2’-thiazolidin]-2-ones: These compounds have a similar core structure but may vary in their substituents.
Uniqueness
2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide is unique due to its specific combination of functional groups and the spiro linkage, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-19-12-13-22(16-20(19)2)31-26(33)18-35-28(31)23-10-6-7-11-24(23)30(27(28)34)17-25(32)29-15-14-21-8-4-3-5-9-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACFMSKDQVNAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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